molecular formula C21H18FN5O2S B2363243 2-((3-(4-ethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-N-(2-fluorophenyl)acetamide CAS No. 852436-66-9

2-((3-(4-ethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-N-(2-fluorophenyl)acetamide

Cat. No.: B2363243
CAS No.: 852436-66-9
M. Wt: 423.47
InChI Key: SDZAEDLAKXNEOO-UHFFFAOYSA-N
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Description

Triazolo-pyridazine compounds are a class of heterocyclic compounds that have been studied for various applications, including medicinal chemistry . They are known to exhibit a wide range of biological activities and are used as building blocks in the synthesis of various pharmaceutical compounds .


Synthesis Analysis

The synthesis of triazolo-pyridazine compounds often involves cyclization of a heterocyclic diamine with a nitrite or reacting hydrazine hydrate with dicarbonyl 1,2,3-triazoles . A mild, efficient, and operationally simple one-pot synthesis method has been developed, which involves reaction at room temperature from easily available 2-hydrazinopyridine and substituted aromatic aldehydes .


Molecular Structure Analysis

The molecular structure of these compounds is characterized by a fused-triazole backbone with various substituents . The exact structure would depend on the specific substituents and their positions on the ring.


Chemical Reactions Analysis

These compounds are known to react under various conditions to yield different products . For example, they can react with europium under solvothermal conditions in pyridine to yield a homoleptic framework containing Eu II centers .


Physical and Chemical Properties Analysis

The physical and chemical properties of these compounds can vary widely depending on their specific structure and substituents. Some compounds exhibit remarkable thermal stabilities .

Scientific Research Applications

Modification as PI3Ks Inhibitor

  • Researchers modified a similar compound by replacing the acetamide group with an alkylurea moiety. This modification retained antiproliferative activity and reduced acute oral toxicity. The modified compounds exhibited potent inhibitory activity against PI3Ks and mTOR, suggesting potential as anticancer agents with low toxicity (Wang et al., 2015).

Structural Analysis and Synthesis

  • Another study focused on the synthesis, structure analysis, and evaluation of related compounds. The research involved synthesizing and characterizing compounds using various techniques, including XRD, and explored their potential applications in medicinal chemistry (Sallam et al., 2021).

Antiviral Activity

  • A study on triazolo[4,3-b]pyridazine derivatives highlighted their promising antiviral activity against hepatitis A virus, with specific compounds showing significant effects (Shamroukh & Ali, 2008).

Antiproliferative Properties

  • Research into triazolo[4,3-b]pyridazin-6-yloxy derivatives found that replacing benzamidine with this moiety in certain compounds resulted in the loss of thrombin inhibitory activity but gained the ability to inhibit the proliferation of endothelial and tumor cells (Ilić et al., 2011).

Anticancer and Antimicrobial Activity

  • Some novel analogs of triazolo[3,4-a] phthalazines, related to this compound, were synthesized and evaluated for their anticancer and antimicrobial activities. Certain compounds exhibited significant activity against cancer cell lines and microbes (Kumar et al., 2019).

Mechanism of Action

While the exact mechanism of action would depend on the specific compound and its application, some triazolo-pyridazine compounds have been found to inhibit the proliferation of cancer cells by inducing apoptosis .

Future Directions

Research into triazolo-pyridazine compounds is ongoing, with potential applications in areas such as medicinal chemistry and material science . Future work could involve the design and synthesis of new derivatives with improved properties and activities.

Properties

IUPAC Name

2-[[3-(4-ethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl]-N-(2-fluorophenyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18FN5O2S/c1-2-29-15-9-7-14(8-10-15)21-25-24-18-11-12-20(26-27(18)21)30-13-19(28)23-17-6-4-3-5-16(17)22/h3-12H,2,13H2,1H3,(H,23,28)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SDZAEDLAKXNEOO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C2=NN=C3N2N=C(C=C3)SCC(=O)NC4=CC=CC=C4F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18FN5O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

423.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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